molecular formula C16H16FN3O4S B11266437 4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide

4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide

Cat. No.: B11266437
M. Wt: 365.4 g/mol
InChI Key: WKMIMYSUBNIRND-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoro-substituted benzene ring, a morpholine ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the fluoro and morpholine groups. One common synthetic route involves the following steps:

    Formation of the Sulfonamide Linkage: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

    Introduction of the Morpholine Group: The next step involves the reaction of the intermediate product with morpholine-4-carbonyl chloride. This step typically requires a base such as sodium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the morpholine and pyridine rings.

Scientific Research Applications

4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it valuable for drug discovery and development.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways is of particular interest.

    Industry: In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-YL]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and rings. The presence of the fluoro group, morpholine ring, and pyridine ring provides a unique set of chemical and biological properties that distinguish it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16FN3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

4-fluoro-N-[5-(morpholine-4-carbonyl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H16FN3O4S/c17-13-1-3-15(4-2-13)25(22,23)19-14-9-12(10-18-11-14)16(21)20-5-7-24-8-6-20/h1-4,9-11,19H,5-8H2

InChI Key

WKMIMYSUBNIRND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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